1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
Description
1-((1-(Butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a piperidine ring substituted with a butylsulfonyl group at the N1 position and a methyl-benzimidazole moiety at the C4 position. This compound belongs to a class of heterocyclic amines known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The benzimidazole core provides a rigid aromatic system that facilitates interactions with biological targets, while the sulfonamide and piperidine groups enhance solubility and modulate selectivity .
For example, benzimidazole intermediates are typically synthesized via condensation of o-phenylenediamine with formic acid or aldehydes under thermal conditions . Subsequent functionalization with sulfonyl groups (e.g., butylsulfonyl) often involves nucleophilic substitution or oxidation reactions using agents like oxone .
Properties
IUPAC Name |
1-[(1-butylsulfonylpiperidin-4-yl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-2-3-12-23(21,22)20-10-8-15(9-11-20)13-19-14-18-16-6-4-5-7-17(16)19/h4-7,14-15H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOLSQDGHPJVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole, also known as 1-{[1-(butane-1-sulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole, is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.
Mode of Action
The compound interacts with the NLRP3 inflammasome by binding to it. This binding is facilitated by the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in the compound, which was identified as a binder of NLRP3. The interaction between the compound and the NLRP3 inflammasome results in the inhibition of the inflammasome’s activity.
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. When the NLRP3 inflammasome is activated, it leads to the production of pro-inflammatory cytokines, such as IL-1β. By inhibiting the NLRP3 inflammasome, the compound prevents the release of these cytokines, thereby reducing inflammation.
Result of Action
The compound’s action results in the inhibition of NLRP3-dependent pyroptosis and the release of IL-1β in PMA-differentiated THP-1 cells stimulated with LPS/ATP. This suggests that the compound could potentially be used as a therapeutic agent for diseases associated with NLRP3 inflammasome activation.
Biological Activity
The compound 1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a synthetic organic molecule notable for its potential biological activities, particularly in the context of inflammatory responses and cancer therapy. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 335.47 g/mol. Its structure includes a benzimidazole core, which is often associated with various biological activities.
Structural Formula
The primary target of This compound is the NLRP3 inflammasome , a key component in the immune response. The compound inhibits the activation of this inflammasome, thereby reducing the secretion of pro-inflammatory cytokines like IL-1β. This inhibition leads to decreased pyroptosis, a form of programmed cell death associated with inflammation.
Pharmacological Effects
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of NLRP3 inflammasome; reduced IL-1β levels | |
| Antitumor potential | Related compounds show activity against cancer cells |
Study 1: Inhibition of NLRP3 Inflammasome
In a study published by BenchChem, researchers evaluated the efficacy of This compound in THP-1 cells. The results indicated a significant decrease in IL-1β production when cells were treated with the compound prior to LPS/ATP stimulation. This suggests a robust anti-inflammatory effect mediated through NLRP3 inhibition.
Study 2: Structural Activity Relationship (SAR)
A review on indazole-containing derivatives highlighted various structural modifications that enhance biological activity. While specific SAR for this compound remains to be fully elucidated, insights from related benzimidazole compounds suggest that modifications to the piperidine moiety could enhance both anti-inflammatory and anticancer properties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including those with similar structural features to 1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Potential
The anticancer activity of benzimidazole derivatives has been well-documented. Compounds similar to this compound have exhibited cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The IC50 values reported for some derivatives indicate potent activity, often surpassing standard chemotherapeutic agents . The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.
Antitubercular Activity
Benzimidazole derivatives have also been evaluated for their antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives can inhibit vital mycobacterial enzymes, contributing to their effectiveness as potential antitubercular agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate the benzimidazole core with the piperidine and butylsulfonyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of benzimidazole derivatives, researchers synthesized compounds based on the benzo[d]imidazole scaffold. Among them, one derivative showed remarkable antibacterial activity with an MIC of 0.5 µM against E. coli. This highlights the potential of such compounds in developing new antibiotics .
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties of benzimidazole derivatives against HCT116 cells. The compound exhibited an IC50 value of 4.5 µM, demonstrating superior efficacy compared to conventional chemotherapeutics like 5-fluorouracil (IC50 = 9.9 µM). This suggests that modifications to the benzimidazole structure can enhance anticancer activity significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit structural diversity, with variations in substituents significantly influencing their biological and chemical profiles. Below is a detailed comparison of 1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole with related compounds:
Sulfonamide-Linked Benzimidazoles
Compound 12a–n ():
These derivatives feature a pyrimidine-linked benzimidazole core with sulfonamide substituents. The butylsulfonyl group in the target compound may enhance lipophilicity compared to shorter-chain sulfonamides (e.g., methylsulfonyl in Compound 4). This modification could improve membrane permeability, as seen in anticancer agents targeting V600EBRAF .- 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (): This sulfinyl derivative demonstrates the importance of sulfur oxidation states. The sulfonyl group in the target compound offers greater metabolic stability than sulfinyl analogs, which are prone to redox cycling .
Piperidine-Modified Benzimidazoles
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one ():
This scaffold is a key component of isoform-selective phospholipase D (PLD) inhibitors. The butylsulfonyl group in the target compound may reduce PLD1 affinity compared to chlorinated congeners but could improve selectivity for other targets (e.g., kinases) due to steric effects .1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride ():
This JAK1-selective inhibitor (IC50 = 63 nM) highlights the role of piperidine positioning. The butylsulfonyl group in the target compound may disrupt hydrogen bonding critical for JAK1 binding, redirecting activity toward other kinases .
Antimicrobial and Antioxidant Derivatives
1-((1H-Benzo[d]imidazol-1-yl)methyl)urea (BIUF) ():
This Mannich base derivative exhibits potent antimicrobial activity (MIC = 2–8 µg/mL against S. aureus). The target compound’s sulfonamide group may enhance oxidative stress modulation, comparable to BIUF’s antioxidant effects (IC50 = 1.2 µM in DPPH assays) .5-Membered Heterocycle-Substituted Benzimidazoles (L1–L3) ():
These derivatives show in silico anti-SARS-CoV-2 activity. The butylsulfonyl group in the target compound may improve binding to viral proteases (e.g., Mpro) by mimicking natural substrates .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step pathways. For example, the piperidine core can be functionalized via nucleophilic substitution or reductive amination. A representative approach involves reacting 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with aryl methyl halides in acetonitrile under reflux with K₂CO₃ as a base, followed by purification via column chromatography . The butylsulfonyl group is introduced via sulfonylation of the piperidine nitrogen using butylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Characterization employs ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., benzimidazole protons at δ 7.2–8.1 ppm; piperidine protons at δ 2.5–3.5 ppm) . Mass spectrometry (ESI-MS) verifies molecular weight, while elemental analysis ensures purity (>95%) . X-ray crystallography may resolve ambiguities in stereochemistry or bond angles .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., phospholipase D inhibition at IC₅₀ values) to evaluate isoform selectivity (PLD1 vs. PLD2) .
- Receptor binding : Radioligand displacement assays (e.g., histamine H₁ receptor binding) with controls like Bilastine (a structurally related antagonist) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between structurally similar benzimidazole derivatives?
- Methodological Answer :
- Structural analysis : Compare substituent effects (e.g., halogenation at benzimidazole C5 vs. C6 positions) using molecular docking to assess target binding .
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsomal assays) and solubility (via HPLC-UV) to distinguish intrinsic activity from bioavailability issues .
- Data normalization : Use reference compounds (e.g., 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) as internal controls in replicate assays .
Q. What strategies enhance isoform selectivity in enzyme inhibitors based on this scaffold?
- Methodological Answer :
- Scaffold modification : Replace the benzimidazole core with bioisosteres (e.g., 1,3,8-triazaspiro[4.5]decan-4-one) to alter steric and electronic interactions with PLD1 vs. PLD2 .
- Substituent optimization : Introduce halogen atoms (e.g., 5-Br or 5-Cl) to improve PLD1 selectivity by 3–10-fold, as shown in SAR studies .
- Linker tuning : Adjust the (S)-methyl group on ethylenediamine linkers to modulate binding kinetics .
Q. How can computational methods guide the design of derivatives with improved target specificity?
- Methodological Answer :
- Molecular dynamics simulations : Model ligand-enzyme complexes (e.g., PLD1 ATP-binding pocket) to predict binding free energies (ΔG) .
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ, logP) with inhibitory activity using partial least squares regression .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
